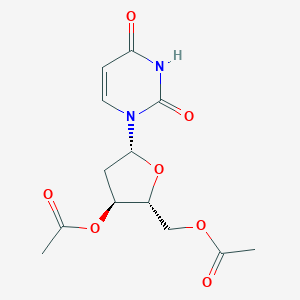
(S)-Tamsulosin Hydrochloride
Overview
Description
(S)-Tamsulosin Hydrochloride is a pharmaceutical compound primarily used in the treatment of benign prostatic hyperplasia (BPH). It is an alpha-1 adrenergic receptor antagonist that helps relax the muscles in the prostate and bladder neck, making it easier to urinate. This compound is known for its high specificity and efficacy in targeting alpha-1 receptors, which are predominantly found in the prostate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tamsulosin Hydrochloride involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the sulfonamide intermediate: This involves the reaction of 2-(2-ethoxyphenoxy)ethylamine with 5-(2-aminopropyl)-2-methoxybenzenesulfonamide under specific conditions.
Chiral resolution: The racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the (S)-enantiomer.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for chiral resolution and purification.
Chemical Reactions Analysis
Types of Reactions: (S)-Tamsulosin Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Tamsulosin Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of alpha-1 adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively studied for its therapeutic effects in treating BPH and potential off-label uses.
Industry: Utilized in the development of new pharmaceuticals targeting similar pathways.
Mechanism of Action
(S)-Tamsulosin Hydrochloride exerts its effects by selectively binding to alpha-1 adrenergic receptors in the prostate and bladder neck. This binding inhibits the action of endogenous catecholamines, leading to relaxation of smooth muscle fibers. The primary molecular targets are the alpha-1A and alpha-1D adrenergic receptors, which are involved in the contraction of smooth muscles in the urinary tract.
Comparison with Similar Compounds
- Alfuzosin Hydrochloride
- Doxazosin Mesylate
- Terazosin Hydrochloride
- Silodosin
Comparison: (S)-Tamsulosin Hydrochloride is unique due to its high selectivity for alpha-1A and alpha-1D receptors, which minimizes cardiovascular side effects compared to other alpha-1 adrenergic receptor antagonists. This selectivity makes it particularly effective in treating BPH with a lower incidence of hypotension and other systemic effects.
Properties
IUPAC Name |
5-[(2S)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIZZTHXZRDOFM-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN[C@@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275650 | |
| Record name | (S)-Tamsulosin Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106463-19-8 | |
| Record name | (S)-Tamsulosin Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B23348.png)
![5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B23349.png)












